Angenomalin
Overview
Description
Angenomalin is a furanocoumarin that is derived from Angelica anomala . It is classified under Phenylpropanoids and Coumarins .
Molecular Structure Analysis
The crystal structure of Angenomalin was determined by X-ray structure analysis . It crystallizes in the orthorhombic space group P212121 with cell parameters a = 5.210(1), b = 10.407(1), c = 20.478(2) Å .
Physical And Chemical Properties Analysis
Angenomalin is a white crystalline solid . Its molecular formula is C14H12O3 and its molecular weight is 228.24 . It has low solubility in solvents but can be dissolved in ethanol, dimethyl sulfoxide, and other organic solvents .
Scientific Research Applications
"Crystal Structure of Angenomalin — A Furanocoumarin" by Gupta, V., Rajnikant, Goswami, K. N., Mazumdar, S., Gupta, B., & Banerjee, Smita (1993). This study presents the crystal structure of angenomalin determined by X-ray structure analysis. Understanding the crystal structure can be crucial for applications in various fields such as drug design and material science (Gupta et al., 1993).
"Further Studies on the Chemical Constituents of the Root of Angelica pubescens f.biserrata" by Xiu, Y. (2008). This research isolated and identified compounds from Angelica pubescens, including angenomalin. Isolation of such compounds is a fundamental step for their potential applications in pharmacology and other scientific research areas (Xiu, 2008).
"Absolute structures of some naturally occurring isopropenyldihydrobenzofurans, remirol, remiridiol, angenomalin, and isoangenomalin" by Yamaguchi, S., Muro, Shizuko, Kobayashi, Masahide, Miyazawa, M., & Hirai, Y. (2003). This paper discusses the absolute structures of naturally occurring chiral 2-isopropenyl-2,3-dihydrobenzofurans, including angenomalin. Knowledge about the absolute structure of these compounds is essential for their potential use in synthetic chemistry and drug development (Yamaguchi et al., 2003).
properties
IUPAC Name |
8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXMMDATRQQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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